molecular formula C20H17NO2 B291398 2-methyl-N-(2-phenoxyphenyl)benzamide

2-methyl-N-(2-phenoxyphenyl)benzamide

Cat. No. B291398
M. Wt: 303.4 g/mol
InChI Key: ZDMPYOXRCQNRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-phenoxyphenyl)benzamide, also known as MPB, is a synthetic compound that has been used in various scientific research studies. This compound belongs to the class of benzamides and has a molecular formula of C21H19NO2. MPB has been synthesized using various methods and has shown promising results in different research applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)benzamide is not fully understood, but it is believed to act on the TRPV1 receptor, which is involved in pain and inflammation. 2-methyl-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the activation of this receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-(2-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-methyl-N-(2-phenoxyphenyl)benzamide has been found to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(2-phenoxyphenyl)benzamide in lab experiments is its low toxicity and high purity. It is also relatively easy to synthesize, making it a cost-effective compound to use in research studies. One limitation of using 2-methyl-N-(2-phenoxyphenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-methyl-N-(2-phenoxyphenyl)benzamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 2-methyl-N-(2-phenoxyphenyl)benzamide for these conditions. Another area of interest is its potential use in cancer treatment. More research is needed to determine the efficacy of 2-methyl-N-(2-phenoxyphenyl)benzamide in vivo and to identify the specific types of cancer that may be most responsive to this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-phenoxyphenyl)benzamide and to identify other potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of 2-methyl-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-phenoxyaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield the final product, 2-methyl-N-(2-phenoxyphenyl)benzamide. The synthesis of 2-methyl-N-(2-phenoxyphenyl)benzamide has been optimized using different reaction conditions to improve the yield and purity of the compound.

Scientific Research Applications

2-methyl-N-(2-phenoxyphenyl)benzamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. 2-methyl-N-(2-phenoxyphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-methyl-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H17NO2/c1-15-9-5-6-12-17(15)20(22)21-18-13-7-8-14-19(18)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22)

InChI Key

ZDMPYOXRCQNRQC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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